REACTION_CXSMILES
|
[CH2:1](O)[CH:2]=[CH2:3].[CH2:5]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[CH:6]1[O:8][CH2:7]1>[Ag]>[C:10]([O:9][CH2:5][CH2:6][CH2:7][O:8][CH2:3][CH:2]=[CH2:1])(=[O:14])[C:11]([CH3:13])=[CH2:12]
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
boron trifluoride-diethyl
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
71 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC(C(=C)C)=O
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
CUSTOM
|
Details
|
within 80 minutes
|
Duration
|
80 min
|
Type
|
DISTILLATION
|
Details
|
at first distilled off at 25° C.
|
Type
|
DISTILLATION
|
Details
|
By a subsequent distillation at 0.3 millibar
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCOCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |